molecular formula C43H42NO2PS B12507315 N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](naphthalen-1-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](naphthalen-1-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12507315
M. Wt: 667.8 g/mol
InChI Key: JJQYEZQPZNFFOF-UHFFFAOYSA-N
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Description

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is a chiral aminophosphine ligand. This compound is known for its unique structure, which includes a phosphine group, a xanthene backbone, and a naphthalene moiety. It is used primarily in catalysis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:

    Formation of the Xanthene Backbone: The xanthene backbone is synthesized by reacting 9,9-dimethylxanthene with diphenylphosphine under specific conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction with the xanthene backbone.

    Introduction of the Sulfinamide Group: The final step involves the addition of the sulfinamide group to the compound, completing the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The sulfinamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce a variety of reduced forms of the compound.

Scientific Research Applications

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Biology: Investigated for its potential in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, facilitating various catalytic reactions. The xanthene and naphthalene moieties provide structural stability and enhance the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly effective in catalytic applications compared to its similar compounds.

Properties

Molecular Formula

C43H42NO2PS

Molecular Weight

667.8 g/mol

IUPAC Name

N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C43H42NO2PS/c1-42(2,3)48(45)44(6)39(34-25-15-19-30-18-13-14-24-33(30)34)35-26-16-27-36-40(35)46-41-37(43(36,4)5)28-17-29-38(41)47(31-20-9-7-10-21-31)32-22-11-8-12-23-32/h7-29,39H,1-6H3

InChI Key

JJQYEZQPZNFFOF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC7=CC=CC=C76)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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